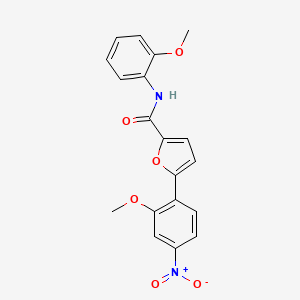
5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide, also known as MNMF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNMF is a furan derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide is not fully understood. However, studies have suggested that 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide may exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide may also exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The antibacterial activity of 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide has been shown to have low toxicity in vitro and in vivo. In addition, 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide has been shown to have good stability in various conditions, including in the presence of light and heat. 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide has also been shown to have good solubility in various solvents, which makes it suitable for use in various biological assays.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide in lab experiments is its low toxicity and good stability. 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide can also be easily synthesized using various methods. However, one limitation of using 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide is its limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide research. One direction is to further investigate the mechanism of action of 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide in cancer cells and to identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide in vivo. In addition, 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide derivatives with improved solubility and potency could be synthesized and tested for their therapeutic potential. Finally, 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide could be evaluated for its potential use in combination therapy with other anti-cancer or anti-inflammatory agents.
Synthesemethoden
5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide can be synthesized using various methods, including the reaction of 2-methoxyphenylamine with 2-furoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with 2-methoxy-4-nitrobenzene in the presence of a catalyst, such as palladium on carbon, to yield 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide. Other methods, such as using 2-furoyl hydrazine as a starting material, have also been reported.
Wissenschaftliche Forschungsanwendungen
5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide has been studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-bacterial activities. 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)-2-furamide has been shown to have antibacterial activity against gram-positive bacteria.
Eigenschaften
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-25-16-6-4-3-5-14(16)20-19(22)17-10-9-15(27-17)13-8-7-12(21(23)24)11-18(13)26-2/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZPPFXECDCTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl [5-(2-methylphenoxy)pentyl]malonate](/img/structure/B5224181.png)
![1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B5224193.png)
![N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5224200.png)
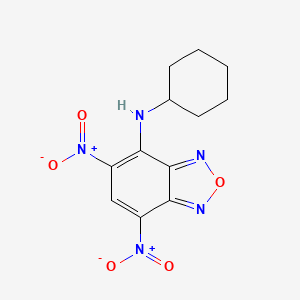
![N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5224213.png)
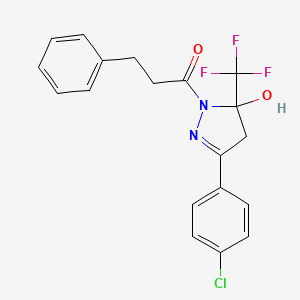
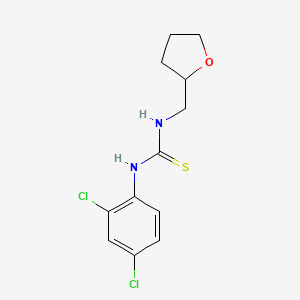
![N-{[1-(2-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5224229.png)
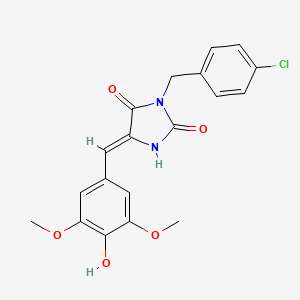
![N,N'-[(4-bromophenyl)methylene]bis(3-methylbutanamide)](/img/structure/B5224244.png)
![methyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5224263.png)
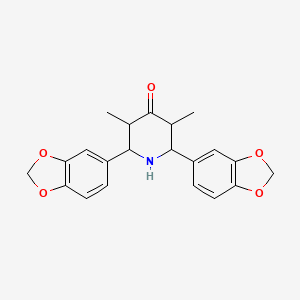

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5224281.png)